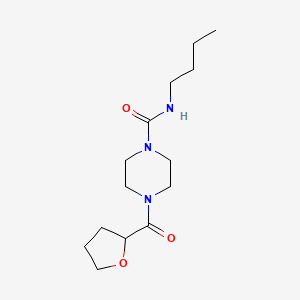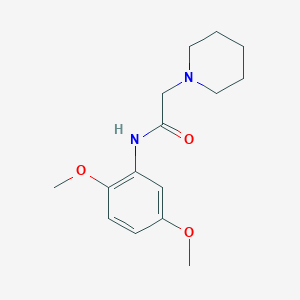![molecular formula C14H22N2O2S B4423913 1-[(4-methylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4423913.png)
1-[(4-methylphenyl)sulfonyl]-4-propylpiperazine
説明
1-[(4-methylphenyl)sulfonyl]-4-propylpiperazine, commonly known as P-MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. P-MPP belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic properties.
科学的研究の応用
P-MPP has been studied for its potential as a therapeutic agent in various fields of research, including neuroscience, pharmacology, and psychiatry. It has been found to possess anxiolytic and antidepressant properties, making it a promising candidate for the treatment of anxiety and depression disorders.
作用機序
The exact mechanism of action of P-MPP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. P-MPP also interacts with the GABAergic system, which is responsible for the regulation of inhibitory neurotransmitters in the brain.
Biochemical and physiological effects:
Studies have shown that P-MPP can modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has been found to increase the levels of serotonin in the brain, which is associated with improved mood and reduced anxiety. P-MPP has also been shown to increase the levels of GABA, an inhibitory neurotransmitter that is involved in the regulation of anxiety and stress.
実験室実験の利点と制限
P-MPP has several advantages as a research tool, including its high potency and selectivity for the 5-HT1A receptor. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, P-MPP has some limitations, including its potential for off-target effects and its limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on P-MPP. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased selectivity and reduced toxicity. Another area of focus is the investigation of the potential therapeutic applications of P-MPP in the treatment of anxiety and depression disorders. Finally, further studies are needed to elucidate the exact mechanism of action of P-MPP and its interactions with other neurotransmitter systems in the brain.
Conclusion:
In conclusion, P-MPP is a promising research tool with potential therapeutic applications in the treatment of anxiety and depression disorders. Its mechanism of action and biochemical effects have been studied extensively, and there are several future directions for research on this compound. While there are some limitations to working with P-MPP, its advantages as a research tool make it a valuable asset for scientific investigations.
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-propylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-8-15-9-11-16(12-10-15)19(17,18)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITPAIGONGKGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



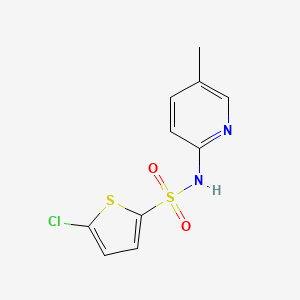

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4423841.png)
![2-[(3-fluorobenzyl)thio]-4-methylpyrimidine](/img/structure/B4423843.png)
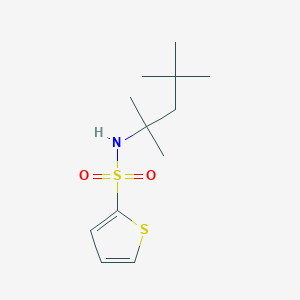
![N-[4-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B4423855.png)
![N-(2,5-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423860.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4423866.png)
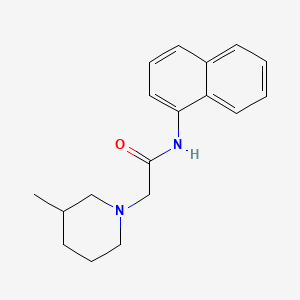

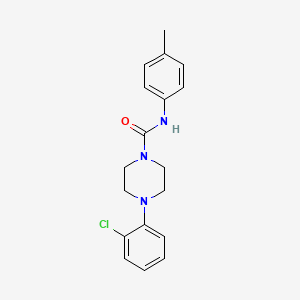
![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4423894.png)
